molecular formula C15H12N6O4 B11691189 2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11691189
M. Wt: 340.29 g/mol
InChI Key: GYFUITBIKDSBDI-LZYBPNLTSA-N
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Description

2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to an acetohydrazide group, with a hydroxy-nitrophenyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy-nitrophenyl group can participate in redox reactions, affecting cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of the benzotriazole moiety with a hydroxy-nitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12N6O4

Molecular Weight

340.29 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12N6O4/c22-14-6-5-11(21(24)25)7-10(14)8-16-18-15(23)9-20-13-4-2-1-3-12(13)17-19-20/h1-8,22H,9H2,(H,18,23)/b16-8+

InChI Key

GYFUITBIKDSBDI-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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